5-chloro-N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methoxybenzamide
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Overview
Description
The compound “5-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide” is a complex organic molecule that contains a quinoline moiety . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups including a quinoline ring, a benzamide group, and various substituents. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the various functional groups present in its structure. For example, the quinoline ring might undergo electrophilic substitution reactions similar to other aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of quinoline derivatives include a strong odor, low solubility in water, and high solubility in most organic solvents .Scientific Research Applications
Structural Studies and Co-crystal Formation
Research has delved into the structural aspects of quinoline derivatives, elucidating their potential in forming co-crystals and salts with various compounds. For instance, Karmakar et al. (2009) explored the formation of co-crystals and a salt of quinoline derivatives, revealing insights into their molecular structures and interaction mechanisms (Karmakar, A., Kalita, D., & Baruah, J., 2009). These structural studies are crucial for understanding the molecular basis of the applications of such compounds in various scientific domains.
Synthesis and Manufacturing
The synthesis of quinoline derivatives has been a subject of extensive research due to their relevance in pharmaceutical manufacturing. Bänziger et al. (2000) presented a practical and large-scale synthesis method for a quinoline derivative, showcasing the feasibility of manufacturing such compounds on a commercial scale (Bänziger, M., Cercus, J., Stampfer, W., & Sunay, U., 2000).
Pharmacological Applications
Several studies have focused on the pharmacological aspects of quinoline derivatives, investigating their potential as bioactive molecules. For example, research by Zarrouk et al. (2014) into quinoxalines (a class closely related to quinolines) as corrosion inhibitors offers insights into the multifaceted applications of these compounds, even beyond their direct pharmacological use (Zarrouk, A., Hammouti, B., Dafali, A., Bouachrine, M., Zarrok, H., Boukhris, S., & Al-Deyab, Salem Salem, 2014). Additionally, Podolsky et al. (2017) explored the psycho- and neurotropic properties of novel quinoline derivatives in vivo, identifying substances with specific sedative and anti-amnesic activities (Podolsky, I., Shtrygol’, S., & Zubkov, V. O., 2017).
Chemical Properties and Interactions
Investigations into the thermal transformation and reaction dynamics of quinoline derivatives, such as those by Dawidowicz and Typek (2015), provide valuable knowledge on the stability and reactivity of these compounds under various conditions. Such studies are essential for their application in chemical synthesis and drug formulation (Dawidowicz, A. & Typek, R., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-12-4-5-14-10-15(20(25)24-19(14)13(12)2)8-9-23-21(26)17-11-16(22)6-7-18(17)27-3/h4-7,10-11H,8-9H2,1-3H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFQEZBFDSAWGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC(=C3)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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